(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-11-7-8-13-15(9-11)28-20(23(13)10-16(24)26-2)22-19(25)18-17(21)12-5-3-4-6-14(12)27-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTADWXIEVWDHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride: This intermediate can be synthesized from cinnamic acid and thionyl chloride.
Coupling Reaction: The 3-chlorobenzo[b]thiophene-2-carbonyl chloride is then reacted with 6-methylbenzo[d]thiazol-2-amine under appropriate conditions to form the imino intermediate.
Esterification: The final step involves the esterification of the imino intermediate with methyl acetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the benzo[b]thiophene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of benzothiophene derivatives that exhibit significant biological activities. Research indicates that compounds containing the benzothiophene nucleus often demonstrate various pharmacological effects, including:
- Anticancer Activity : Benzothiophene derivatives have been reported to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle proteins .
- Antimicrobial Properties : The presence of halogenated substituents in benzothiophene compounds enhances their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The structure of (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate suggests potential applications in developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies have indicated that benzothiophene derivatives can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .
Biological Evaluation
Biological evaluations of this compound focus on its efficacy and safety profile. Key findings include:
- In Vitro Studies : Various assays have been conducted to assess cytotoxicity and cell viability. The compound's structure allows for interaction with biological targets, potentially leading to significant therapeutic effects at low concentrations .
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound. Results indicate promising bioavailability and therapeutic indices, supporting further investigation into its clinical applications .
Synthetic Methodologies
The synthesis of this compound follows established organic synthesis protocols:
- Reactions Involved : The synthesis typically involves the condensation of appropriate hydrazone precursors with substituted benzoic acid derivatives through methods such as the Knoevenagel reaction or other multi-component reactions. This allows for the introduction of various functional groups that can enhance biological activity .
- Yield and Purification : The yield from synthetic routes is generally high, with purification achieved through recrystallization or chromatography techniques to isolate the desired product effectively .
Case Studies and Research Findings
Several case studies highlight the applications of similar benzothiophene derivatives:
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several thiazole- and benzothiophene-containing derivatives. Below is a comparative analysis:
Substituent Effects
- This contrasts with triazine-based herbicides (e.g., metsulfuron methyl ester), where electronegative substituents optimize herbicidal activity .
- Z-Configuration: The Z-imino linkage imposes spatial constraints, affecting molecular geometry and hydrogen-bonding capacity. Similar Z-configurations in thiazole derivatives (e.g., ) stabilize crystal packing via N–H⋯O/N interactions, which may influence solubility and stability.
Physicochemical Properties
- Hydrogen Bonding: Like the thiazole derivative in , the target compound’s imino and ester groups may form intermolecular N–H⋯O and C–H⋯O bonds, stabilizing its crystal lattice.
- Solubility : The chloro and methyl groups increase hydrophobicity compared to carbamoyl-containing analogues (e.g., ), which possess polar carboxylic acid groups.
Biological Activity
(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes:
- Formation of the Benzothiazole Moiety : Utilizing thiazole derivatives and appropriate carbonyl compounds.
- Introduction of the Chlorobenzo[b]thiophene Group : This step often requires halogenation followed by condensation reactions.
- Final Esterification : The methyl ester group is introduced through esterification reactions with acetic acid derivatives.
Biological Evaluation
Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including anti-inflammatory, analgesic, and anticancer effects.
Anti-inflammatory Activity
A study evaluating similar benzothiazole compounds reported significant anti-inflammatory properties. Compounds were tested in vivo using rat models, demonstrating reductions in inflammation markers such as IL-6 and TNF-α at doses comparable to standard anti-inflammatory drugs .
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anticancer effects against various cancer cell lines. For instance:
- Compound B7 from a related study showed significant inhibition of cell proliferation in A431, A549, and H1299 cancer cells, promoting apoptosis and cell cycle arrest at concentrations of 1 to 4 μM .
- In vitro assays demonstrated that this compound effectively inhibited tumor growth in cell lines similar to those tested for compound B7.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Oncogenic Pathways : By disrupting signaling pathways critical for tumor growth.
- Modulation of Inflammatory Mediators : Through the inhibition of pro-inflammatory cytokines.
- Induction of Apoptosis : Via activation of intrinsic apoptotic pathways as evidenced by increased caspase activity in treated cells .
Case Studies
Several research articles provide insights into the efficacy and safety profiles of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
